molecular formula C14H14N2O6S2 B11081483 Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate

Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B11081483
M. Wt: 370.4 g/mol
InChI Key: ADWWVBBWJCKFCH-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with sulfur and a base like sodium hydride.

    Introduction of Functional Groups: The amino, nitro, and ester groups are introduced through subsequent reactions. For example, nitration of the benzothiophene core can be achieved using a mixture of nitric acid and sulfuric acid. The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine. The ester group can be formed through esterification with methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations in industrial production include the availability of raw materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Methyl 3-[(2-ethoxy-2-oxoethyl)thio]propanoate: Similar in structure but with a propanoate ester instead of a benzothiophene core.

Uniqueness

Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate is unique due to its combination of functional groups and the benzothiophene core. This unique structure imparts specific chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C14H14N2O6S2

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 3-amino-4-(2-ethoxy-2-oxoethyl)sulfanyl-6-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C14H14N2O6S2/c1-3-22-10(17)6-23-8-4-7(16(19)20)5-9-11(8)12(15)13(24-9)14(18)21-2/h4-5H,3,6,15H2,1-2H3

InChI Key

ADWWVBBWJCKFCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC(=CC2=C1C(=C(S2)C(=O)OC)N)[N+](=O)[O-]

Origin of Product

United States

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